molecular formula C17H12ClN5O2S B2941788 N-(3-chlorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891098-60-5

N-(3-chlorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2941788
CAS No.: 891098-60-5
M. Wt: 385.83
InChI Key: CHKUPRYMZVNWBV-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,3-b]pyridazine core fused with a furan-2-yl substituent at position 6 and a sulfanylacetamide moiety at position 3. The acetamide group is further substituted with a 3-chlorophenyl ring. Its synthesis likely follows a multi-step protocol involving alkylation of a triazole-thione intermediate with chloroacetanilides in the presence of a base (e.g., KOH or K₂CO₃), as seen in structurally related compounds .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O2S/c18-11-3-1-4-12(9-11)19-16(24)10-26-17-21-20-15-7-6-13(22-23(15)17)14-5-2-8-25-14/h1-9H,10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKUPRYMZVNWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A 3-chlorophenyl group
  • A furan moiety
  • A triazolo-pyridazine scaffold

This structural diversity suggests potential interactions with various biological targets.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds with similar scaffolds. For instance, triazolo-pyridazine derivatives have shown significant activity against various bacterial strains. The presence of the triazole ring often enhances the compound's ability to inhibit bacterial growth by interacting with bacterial enzymes and disrupting cell wall synthesis .

Antiparasitic Activity

Research indicates that compounds incorporating triazole rings are promising candidates for antimalarial drug development. A related study demonstrated that triazolo-pyridine sulfonamides exhibited potent activity against Plasmodium falciparum, with IC50 values ranging from 2.24 μM to 4.98 μM . Given the structural similarities, this compound may also exhibit similar antiparasitic effects.

Anticancer Potential

The triazole and pyridazine components have been associated with anticancer activity. Compounds with these moieties have been reported to inhibit tumor growth in various cancer cell lines. For example, certain derivatives have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells . Further investigation into the specific mechanisms by which this compound affects cancer cells is warranted.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study on triazole derivatives indicated that modifications in the side chains could enhance their antimicrobial properties significantly. The IC50 values for selected compounds were found to be lower than traditional antibiotics .
  • Antiparasitic Activity : In vitro tests on related compounds demonstrated efficacy against Plasmodium falciparum, suggesting that this compound might also possess similar activity .

Data Table: Summary of Biological Activities

Activity TypeCompound ClassIC50 Values (μM)Reference
AntimicrobialTriazolo-pyridine derivatives1.35 - 4.98
AntimalarialTriazolo-pyridine sulfonamides2.24 - 4.98
AnticancerTriazole derivativesVaries by structure

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems
Compound Name Core Structure Key Substituents Bioactivity Notes References
Target Compound Triazolo[4,3-b]pyridazine 6-(Furan-2-yl), 3-(sulfanylacetamide) Potential anti-exudative activity
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS 877634-23-6) Triazolo[4,3-b]pyridazine 6-(4-Methylphenyl) Unspecified; structural analog
N-Phenyl-2-(8,9,10,11-tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Benzothieno-triazolo-pyrimidine Tetrahydrobenzothieno ring Synthesized (68–74% yield)
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 1,2,4-Triazole 5-(Furan-2-yl), 4-amino Anti-exudative activity demonstrated

Key Observations :

  • The triazolo[4,3-b]pyridazine core in the target compound offers a fused heterocyclic system, enhancing rigidity compared to non-fused triazoles (e.g., ). This may improve binding affinity to biological targets.
  • The benzothieno-triazolo-pyrimidine analog () exhibits a bulkier, partially saturated core, which could reduce solubility but increase metabolic stability.
Substituent Effects
  • Furan vs. Furan’s electron-rich nature may also facilitate π-π interactions in biological systems .
  • Chlorophenyl Acetamide : The 3-chlorophenyl group enhances lipophilicity compared to unsubstituted phenyl () or pyridinyl () analogs, possibly increasing membrane permeability.

Physicochemical and Structural Insights

  • Hydrogen bonding via N–H···O interactions (common in acetamides) likely stabilizes the target compound’s solid-state structure .

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